

physical and chemical properties of N-Desmethyl Enzalutamide-d6

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Compound of Interest

Compound Name: N-Desmethyl Enzalutamide-d6

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A Comprehensive Technical Guide to N-Desmethyl Enzalutamide-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties, experimental applications, and metabolic context of **N-Desmethyl Enzalutamide-d6**. It is intended to serve as a technical resource for professionals engaged in pharmaceutical research, clinical diagnostics, and drug development.

Introduction

N-Desmethyl Enzalutamide-d6 is the deuterium-labeled form of N-desmethyl enzalutamide, the primary and pharmacologically active metabolite of enzalutamide.[1][2][3][4] Enzalutamide is a potent second-generation, non-steroidal androgen receptor (AR) inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][5][6] The metabolite, N-desmethyl enzalutamide, exhibits a similar in-vitro potency to the parent drug and circulates at comparable concentrations in plasma at steady state.[2][4]

The incorporation of six deuterium atoms (d6) into the N-desmethyl enzalutamide structure provides a stable, heavier isotope version of the molecule.[7][8] This mass shift makes **N-Desmethyl Enzalutamide-d6** an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Its use significantly



improves the accuracy, precision, and reliability of pharmacokinetic studies, therapeutic drug monitoring (TDM), and metabolic research involving enzalutamide.[1][7]

Chemical and Physical Properties

The fundamental properties of **N-Desmethyl Enzalutamide-d6** are critical for its application in experimental settings. These characteristics are summarized below.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	4-(3-(4-cyano-3- (trifluoromethyl)phenyl)-5,5- bis(methyl-d3)-4-oxo-2- thioxoimidazolidin-1-yl)-2- fluorobenzamide	[7]
Synonyms	N-desmethyl MDV 3100-d6, 4- {3-[4-cyano-3- (trifluoromethyl)phenyl]-5,5- dimethyl-4-oxo-2- thioxoimidazolidin-1-yl}-2- fluorobenzamide;D6	[2][7]
Molecular Formula	C20H8D6F4N4O2S	[9][10][11]
Molecular Weight	456.45 g/mol	[11]
CAS Number	2748567-63-5	[8][11]
Parent Drug CAS	915087-33-1 (Enzalutamide)	[8]
Metabolite CAS	1242137-16-1 (N-Desmethyl Enzalutamide)	[4][10][12]

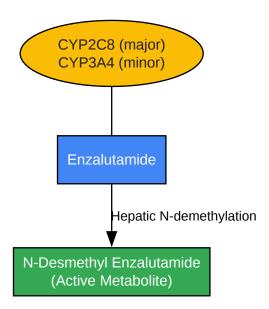
Table 2: Physical and Storage Properties



Property	Value	Source(s)
Appearance	Solid	[13]
Solubility	Soluble in Methanol	[12]
Storage (Short Term)	Room temperature (if less than 2 weeks)	[13]
Storage (Long Term)	Refrigerator (2-8°C) or Frozen (-20°C for 1 month; -80°C for 6 months)	[2][8][13]
Purity (by HPLC)	Not less than 90%	[8]

Metabolic Pathway of Enzalutamide

Enzalutamide is primarily eliminated through hepatic metabolism.[14][15] The formation of its active metabolite, N-desmethyl enzalutamide, is a critical step in its biotransformation. This process is mediated predominantly by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4.[1][4] The resulting metabolite has a longer terminal half-life (approximately 7.8 to 8.6 days) compared to the parent drug (5.8 days).[4][16]



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Metabolic conversion of Enzalutamide to its active metabolite.



Experimental Protocols and Applications

N-Desmethyl Enzalutamide-d6 is almost exclusively used as an internal standard (IS) for the quantification of N-desmethyl enzalutamide in biological matrices. A typical bioanalytical workflow is detailed below.

This protocol is based on established methods for therapeutic drug monitoring of enzalutamide and its active metabolite.[1]

Objective: To accurately quantify the concentration of enzalutamide and N-desmethyl enzalutamide in human plasma samples.

Materials:

- Plasma samples from patients.
- N-Desmethyl Enzalutamide-d6 (as IS for the metabolite).
- Enzalutamide-d6 (as IS for the parent drug).
- Acetonitrile or other suitable protein precipitation agent.
- C18 reverse-phase HPLC column.
- Tandem quadrupole mass spectrometer.

Procedure:

- Sample Preparation (Protein Precipitation):
 - Thaw plasma samples at room temperature.
 - To a 100 μL aliquot of plasma, add 20 μL of an internal standard working solution containing N-Desmethyl Enzalutamide-d6 and Enzalutamide-d6 in methanol.
 - Vortex mix for 10 seconds.
 - Add 300 μL of acetonitrile to precipitate plasma proteins.

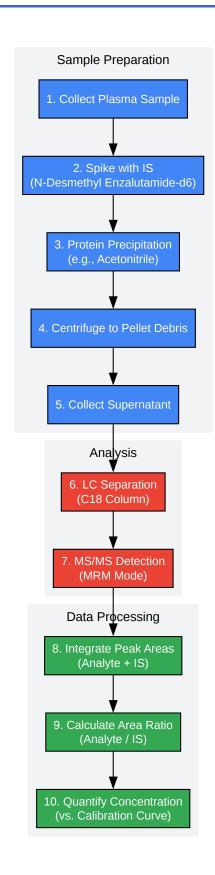


- Vortex mix vigorously for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for analysis.
- Chromatographic Separation (LC):
 - Inject an aliquot of the supernatant onto a C18 column (e.g., 50 x 2.1 mm, 1.8 μm).
 - Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and
 (B) 0.1% formic acid in acetonitrile.
 - A typical gradient might run from 30% B to 95% B over 5 minutes to separate the analytes from endogenous plasma components.
- Detection (MS/MS):
 - Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
 - Monitor specific precursor-to-product ion transitions for N-desmethyl enzalutamide and its deuterated internal standard (N-Desmethyl Enzalutamide-d6).

Quantification:

- Calculate the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.
- Determine the concentration of N-desmethyl enzalutamide in the unknown samples by interpolating the peak area ratios against a standard calibration curve prepared in a blank matrix.





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